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Compound of Interest

Compound Name: Thiol-PEG2-acid

Cat. No.: B1432149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

reactivity of Thiol-PEG2-acid, a versatile heterobifunctional linker. Its unique structure,

possessing both a terminal thiol and a carboxylic acid group connected by a short polyethylene

glycol (PEG) spacer, makes it a valuable tool in bioconjugation, drug delivery, and surface

modification applications.

Core Chemical Properties
Thiol-PEG2-acid, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a

well-characterized molecule with the chemical formula C₇H₁₄O₄S.[1] Its structure combines the

hydrophilicity of a diethylene glycol spacer with the reactive handles of a thiol and a carboxylic

acid. This unique combination of features allows for its use in a wide array of biochemical

applications.

Physicochemical Data
A summary of the key physicochemical properties of Thiol-PEG2-acid is presented in Table 1.

This data is essential for researchers in designing experiments, preparing solutions, and

understanding the molecule's behavior in various environments.
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Property Value Source

IUPAC Name

3-(2-(2-

mercaptoethoxy)ethoxy)propa

noic acid

[1]

Synonyms
SH-PEG2-COOH, HS-PEG2-

Acid
[2]

CAS Number 1379649-73-6 [3]

Molecular Formula C₇H₁₄O₄S [1]

Molecular Weight 194.25 g/mol

Appearance Colorless to light yellow liquid

Purity Typically >90% or >95%

Solubility
Soluble in aqueous media and

most organic solvents

Storage

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C. Store in a dry,

dark place.

Acidity and Reactivity (pKa Values)
The reactivity of the thiol and carboxylic acid groups is highly dependent on their protonation

state, which is governed by their respective pKa values. While experimentally determined pKa

values for Thiol-PEG2-acid are not readily available in the literature, theoretical predictions

and data from structurally similar molecules can provide valuable estimates.

Thiol Group (R-SH): The pKa of a primary thiol is typically in the range of 8 to 10. At pH

values below its pKa, the thiol group will be predominantly in its protonated, less nucleophilic

form (R-SH). At pH values above its pKa, it will exist as the more nucleophilic thiolate anion

(R-S⁻), which is the reactive species in many conjugation reactions.

Carboxylic Acid Group (R-COOH): The pKa of a short-chain carboxylic acid is generally in

the range of 4 to 5. Below this pH, the carboxylic acid will be protonated (R-COOH). Above
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this pH, it will be deprotonated to the carboxylate anion (R-COO⁻). The carboxylate form is

typically activated for coupling reactions.

Reactivity and Common Applications
The dual functionality of Thiol-PEG2-acid allows for a variety of conjugation strategies, making

it a valuable linker in the development of complex biomolecules and materials.

Thiol-Specific Chemistry
The terminal thiol group offers a versatile handle for several key reactions:

Thiol-Maleimide Michael Addition: The thiol group reacts specifically with maleimides at a pH

range of 6.5-7.5 to form a stable thioether bond. This is a widely used method for conjugating

Thiol-PEG2-acid to proteins, peptides, or other molecules containing a maleimide group.

Surface Modification of Noble Metals: Thiols have a strong affinity for gold, silver, and other

noble metal surfaces, forming stable self-assembled monolayers (SAMs). This property is

extensively used for the functionalization of nanoparticles and biosensors.

Other Thiol-Reactive Chemistries: The thiol group can also react with other electrophiles

such as vinyl sulfones and pyridyl disulfides.

Carboxylic Acid Chemistry
The terminal carboxylic acid can be activated to react with primary amines, forming a stable

amide bond. This is a cornerstone of many bioconjugation strategies.

EDC/NHS Coupling: The most common method for activating the carboxylic acid is through

the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-

hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a

semi-stable NHS ester that readily reacts with primary amines at a pH of 7.2-8.5.

Experimental Protocols
The following are detailed methodologies for key experiments involving Thiol-PEG2-acid.

These protocols are intended as a starting point and may require optimization for specific

applications.
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Protocol for EDC/NHS Coupling of Thiol-PEG2-acid to an
Amine-Containing Molecule
This protocol describes the steps to conjugate the carboxylic acid group of Thiol-PEG2-acid to

a molecule containing a primary amine.

Materials:

Thiol-PEG2-acid

Amine-containing molecule (e.g., protein, peptide)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

Dissolve Reactants:

Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration.

Dissolve Thiol-PEG2-acid in the Activation Buffer. A 10- to 50-fold molar excess of the

PEG linker over the amine-containing molecule is a good starting point for optimization.

Activate Carboxylic Acid:

Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the Thiol-
PEG2-acid.
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Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

Conjugation:

Immediately add the activated Thiol-PEG2-acid solution to the solution of the amine-

containing molecule.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching:

Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted

NHS ester.

Incubate for 15 minutes at room temperature.

Purification:

Remove the excess unreacted Thiol-PEG2-acid and byproducts by size-exclusion

chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g.,

PBS).

Monitor the elution profile by measuring the absorbance at 280 nm (for proteins) to collect

the fractions containing the purified conjugate.

Protocol for Conjugation of Thiol-PEG2-acid to a
Maleimide-Activated Molecule
This protocol details the conjugation of the thiol group of Thiol-PEG2-acid to a maleimide-

functionalized molecule.

Materials:

Thiol-PEG2-acid

Maleimide-activated molecule
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)

Purification system (e.g., HPLC, FPLC)

Procedure:

Prepare Reactants:

Dissolve the maleimide-activated molecule in the Conjugation Buffer.

Dissolve Thiol-PEG2-acid in the Conjugation Buffer. A 1.5- to 5-fold molar excess of the

thiol-containing linker is a common starting point.

Degas both solutions by bubbling with nitrogen or argon for 5-10 minutes to prevent

oxidation of the thiol group.

Conjugation:

Add the Thiol-PEG2-acid solution to the maleimide-activated molecule solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under

an inert atmosphere (e.g., nitrogen or argon).

Purification:

The resulting conjugate can be purified by size-exclusion chromatography (SEC) or

reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted

starting materials. The choice of method will depend on the properties of the conjugate.

Mandatory Visualizations
Experimental Workflow for Antibody-Drug Conjugate
(ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug

conjugate using Thiol-PEG2-acid as a linker.
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Caption: Workflow for the synthesis of an ADC using Thiol-PEG2-acid.

Signaling Pathway for PROTAC-Mediated Protein
Degradation
Thiol-PEG2-acid is frequently used as a linker in the synthesis of Proteolysis Targeting

Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a

PROTAC.
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Caption: General signaling pathway of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://broadpharm.com/product/BP-21807
https://www.benchchem.com/product/b1432149#thiol-peg2-acid-chemical-properties-and-reactivity
https://www.benchchem.com/product/b1432149#thiol-peg2-acid-chemical-properties-and-reactivity
https://www.benchchem.com/product/b1432149#thiol-peg2-acid-chemical-properties-and-reactivity
https://www.benchchem.com/product/b1432149#thiol-peg2-acid-chemical-properties-and-reactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1432149?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

